2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
Description
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrobenzoxadiazole group and an ethanol moiety.
Properties
IUPAC Name |
2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)10-2-1-9-11(14-21-13-9)12(10)17(19)20/h1-2,18H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUJMLRZRUABPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215753 | |
| Record name | 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65427-77-2 | |
| Record name | 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65427-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with 4-nitro-2,1,3-benzoxadiazole-5-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products are esters or ethers, depending on the reagents used.
Scientific Research Applications
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol primarily involves its fluorescent properties. The nitrobenzoxadiazole group acts as a fluorophore, emitting fluorescence upon excitation with light of a specific wavelength. This property makes it useful for labeling and detecting molecules in various biological and chemical assays . The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
160-060 NBD PC: A fluorescent phospholipid analog used in membrane studies.
Uniqueness
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring and a nitrobenzoxadiazole group, which imparts specific fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays .
Biological Activity
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine moiety linked to a benzoxadiazole ring, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 285.27 g/mol. The presence of nitro and piperazine groups contributes to its unique reactivity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that compounds containing the benzoxadiazole structure exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Preliminary studies suggest that this compound may act as an antimicrobial agent. Its structural components allow for interactions with bacterial enzymes or receptors, potentially inhibiting the growth of various bacterial strains. For example, in vitro assays have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
Similar to its antibacterial properties, this compound has shown promise in antifungal applications. Studies have indicated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group may participate in redox reactions within microbial cells, leading to cellular damage or death. Additionally, the piperazine moiety might facilitate binding to biological targets involved in cellular signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and their mechanisms. Below is a summary table of findings related to similar benzoxadiazole derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(4-Aminophenyl)-benzothiazole | Anticancer | Inhibits cell proliferation via apoptosis |
| 7-Nitrobenzofurazan | Fluorescent probe | Reacts with thiols in proteins |
| 4-(Chloromethyl)-7-nitrobenzofurazan | Labeling agent | Used in biochemical assays due to reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
